molecular formula C13H8BrClOS B2375331 3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one CAS No. 219689-82-4

3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one

Cat. No. B2375331
CAS RN: 219689-82-4
M. Wt: 327.62
InChI Key: PSSJEANURYCSPI-UHFFFAOYSA-N
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Description

“3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one” is a synthetic organic compound with the molecular formula C13H8BrClOS and a molecular weight of 327.62 . It is used in various research and development activities .


Molecular Structure Analysis

The molecular structure of “3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one” consists of 13 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 oxygen atom, and 1 sulfur atom . The exact mass of the molecule is 325.91678 g/mol .

Scientific Research Applications

Spectroscopic Studies and Structural Activity

The compound has been the subject of spectroscopic studies using Density Functional Theory (DFT). These studies focus on vibrational frequencies, with experimental observations in the FT-IR and FT-Raman spectra. The studies help identify molecular interactions and reactive sites, providing insight into the compound's chemical behavior and potential applications (Anitha, Nataraj, & Narayana, 2019).

Nonlinear Optical Properties

Research has explored the nonlinear optical (NLO) properties of similar chalcone derivatives. These properties are significant for various semiconductor devices, indicating potential applications in optoelectronics and photonics. The studies encompass both experimental and theoretical approaches, including quantum chemical calculations (Shkir et al., 2019).

Structural and Crystal Studies

The compound has been synthesized and characterized through methods like FT-IR, single-crystal X-ray diffraction, and elemental analysis. Such studies are crucial for understanding the molecular structure and intermolecular interactions, which have implications in materials science (Salian et al., 2018).

Molecular Docking Studies

Molecular docking studies suggest potential inhibitory activity against specific targets, like Hepatitis C virus. These insights are valuable for drug discovery and understanding the compound's interactions with biological molecules (Jamalis et al., 2020).

Antibacterial Activity

Studies have been conducted on the antibacterial activity of related compounds, indicating potential applications in developing new antibacterial agents. Such research is pivotal in the fight against drug-resistant bacteria (Mehta, 2016).

properties

IUPAC Name

3-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClOS/c14-10-7-12(17-8-10)5-6-13(16)9-1-3-11(15)4-2-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSJEANURYCSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC(=CS2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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